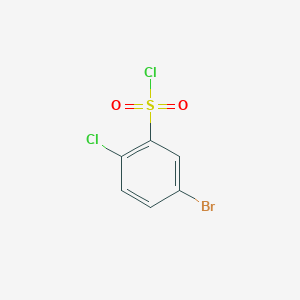

5-Bromo-2-chlorobenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

5-bromo-2-chlorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVGJTXXYAIKIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679092 | |

| Record name | 5-Bromo-2-chlorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81226-68-8 | |

| Record name | 5-Bromo-2-chlorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-chlorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chlorobenzene-1-sulfonyl chloride typically involves the sulfonylation of 5-bromo-2-chlorobenzene. This can be achieved by reacting 5-bromo-2-chlorobenzene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is often produced in bulk and stored under inert conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chlorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Reaction Conditions: These reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .

Scientific Research Applications

Chemical Properties and Reactivity

5-Bromo-2-chlorobenzene-1-sulfonyl chloride has the molecular formula C₆H₃BrCl₂O₂S and a molecular weight of approximately 289.96 g/mol. It appears as a white to yellow solid and is classified as hazardous due to its corrosive nature and potential to cause severe skin burns and eye damage upon contact . The compound's reactivity is primarily attributed to the presence of both sulfonyl chloride and halogen substituents, which facilitate various chemical transformations.

Pharmaceutical Synthesis

One of the primary applications of this compound is as an intermediate in the synthesis of pharmaceutical compounds. It is particularly useful in developing drugs targeting bacterial infections due to its ability to modify biological molecules . The compound can be employed in nucleophilic substitution reactions, where the sulfonyl chloride group can be replaced by various nucleophiles, including amines and alcohols, facilitating the creation of diverse medicinal compounds.

Organic Chemistry Reactions

The compound participates in several important organic reactions:

- Nucleophilic Substitution : The sulfonyl chloride group can be substituted by nucleophiles, enabling the formation of new carbon-nitrogen or carbon-oxygen bonds.

- Coupling Reactions : It is involved in coupling reactions such as Suzuki-Miyaura coupling, which are crucial for forming carbon-carbon bonds in complex organic molecules.

- Modification of Biomolecules : Research indicates that this compound can interact with amino acids and enzymes, potentially modifying their properties and functions. This aspect makes it a candidate for drug discovery and development .

Case Study 1: Synthesis of Antibacterial Agents

A study demonstrated the use of this compound in synthesizing novel antibacterial agents. By reacting it with various amines, researchers successfully created sulfonamide derivatives that exhibited significant antibacterial activity against Gram-positive bacteria. The study highlighted the compound's effectiveness in facilitating the formation of biologically active sulfonamides.

Case Study 2: Enzyme Inhibition Studies

Another investigation focused on the interaction between this compound and specific enzymes involved in metabolic pathways. The results indicated that this compound could act as an inhibitor, providing insights into its potential therapeutic applications. The study utilized kinetic assays to quantify enzyme activity before and after exposure to varying concentrations of the compound, demonstrating its inhibitory effects .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chlorobenzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester linkages. These reactions are facilitated by the electron-withdrawing effects of the bromine and chlorine atoms, which increase the electrophilicity of the sulfonyl chloride group .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 5-Bromo-2-chlorobenzene-1-sulfonyl chloride

- CAS No.: 81226-68-8

- Molecular Formula : C₆H₃BrCl₂O₂S

- Molecular Weight : 289.96 g/mol

- Physical Properties: Boiling Point: 343.367°C (760 mmHg) Density: 1.88 g/cm³ Storage: Not explicitly stated, but typically stored under inert conditions due to reactivity.

- Hazards : H317 (may cause allergic skin reaction), H319 (causes serious eye irritation) .

Applications :

Primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science. The bromine and chlorine substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions .

Structural and Functional Analogues

Key analogues include sulfonyl halides and derivatives with varying substituents. Below is a comparative analysis:

Table 1: Comparative Data for this compound and Analogues

Key Differences and Trends

Reactivity :

- Electron-Withdrawing Groups (EWGs): The cyano group (C≡N) in 5-bromo-2-cyanobenzene-1-sulfonyl chloride enhances electrophilicity at the sulfonyl group, accelerating nucleophilic substitutions .

Halogen Effects :

Hazard Profile :

Biological Activity

5-Bromo-2-chlorobenzene-1-sulfonyl chloride, an aromatic sulfonyl chloride, is a compound with notable biological activity, primarily due to its reactivity as a sulfonyl chloride and the presence of halogen substituents. This article explores its biological properties, potential applications in medicinal chemistry, and relevant research findings.

- Molecular Formula : C₆H₃BrCl₂O₂S

- Molecular Weight : 289.96 g/mol

- Appearance : White to yellow solid

- Boiling Point : Approximately 343.37 °C

- Hazards : Corrosive and can cause severe skin burns and eye damage upon contact .

This compound exhibits significant reactivity with biological molecules, particularly amino acids and enzymes. The sulfonyl chloride group can undergo nucleophilic substitution reactions, potentially modifying the properties and functions of target biomolecules. Research indicates that compounds containing sulfonyl chlorides can interact with various biological systems, which may lead to therapeutic applications or serve as enzyme inhibitors.

Enzyme Inhibition

Studies have shown that this compound acts as an inhibitor for certain cytochrome P450 enzymes:

| Enzyme | Inhibition Status |

|---|---|

| CYP1A2 | Inhibitor |

| CYP2C9 | Inhibitor |

| CYP2C19 | Not an inhibitor |

| CYP3A4 | Not an inhibitor |

| CYP2D6 | Not an inhibitor |

This inhibition profile suggests potential applications in drug metabolism modulation .

Antioxidant Activity

Research has evaluated the antioxidant properties of sulfonamide derivatives related to this compound. The compound showed moderate activity in radical scavenging assays, indicating its potential to mitigate oxidative stress:

| Compound | IC50 (µg/mL) |

|---|---|

| Sulfonamide 6j | 52.77 |

| Benzonitrile | 86.21 |

These findings suggest that structural modifications can enhance or diminish antioxidant activity, emphasizing the importance of substituent effects on biological properties .

Study on Antiproliferative Activity

A recent investigation evaluated the antiproliferative effects of various sulfonamide derivatives, including those derived from this compound, across multiple cancer cell lines (leukemia, lung cancer, etc.). None of the tested compounds exhibited significant activity against the cancer cell lines evaluated. This highlights the necessity for further structural optimization to improve efficacy against specific cancer types .

Interaction with Biological Molecules

Research into the interactions of this compound with enzymes has revealed insights into its potential as a drug candidate. The compound's ability to modify enzyme activity positions it as a candidate for developing new therapeutic agents targeting specific pathways in disease processes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-Bromo-2-chlorobenzene-1-sulfonyl chloride?

- Methodology : Begin with a benzene derivative and introduce sulfonyl and halogen groups sequentially. For instance:

- Step 1 : Sulfonate benzene using chlorosulfonic acid to form benzenesulfonyl chloride.

- Step 2 : Introduce bromine and chlorine via electrophilic substitution. Optimize reaction conditions (e.g., Lewis acids like FeCl₃ for regioselectivity) to ensure proper positioning of substituents (bromo at position 5, chloro at position 2). Monitor reaction progress via TLC and purify via recrystallization or column chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., deshielded protons near electron-withdrawing groups). 2D NMR (COSY, HSQC) resolves overlapping signals .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M]⁺) and isotopic patterns (Br/Cl).

- HPLC : Reverse-phase chromatography with UV detection to assess purity (>95% by area normalization) .

Advanced Research Questions

Q. How can researchers address competing reactivity of bromine and chlorine in nucleophilic substitution reactions?

- Experimental Design :

- Variable Testing : Systematically alter solvents (polar aprotic vs. nonpolar), temperatures, and catalysts (e.g., CuI for Ullmann-type couplings).

- Computational Modeling : Use DFT calculations to predict activation energies for Br vs. Cl substitution. Compare with experimental outcomes .

- Case Study : In Suzuki couplings, bromine typically reacts faster than chlorine. However, steric hindrance near the sulfonyl group may alter reactivity—test via competitive reactions with arylboronic acids .

Q. How to resolve contradictions in reported yields for sulfonamide derivatization reactions?

- Root Cause Analysis : Contradictions may arise from moisture sensitivity, competing side reactions (e.g., hydrolysis), or varying stoichiometry.

- Methodology :

- Reproducibility Checks : Replicate literature procedures under strictly anhydrous conditions (e.g., Schlenk techniques).

- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., equivalents of amine nucleophiles, reaction time).

- In Situ Monitoring : Employ IR spectroscopy to track sulfonyl chloride consumption (disappearance of S=O stretch at ~1370 cm⁻¹) .

Q. What strategies mitigate decomposition of this compound during storage?

- Stability Studies :

- Condition Testing : Store samples under inert atmosphere (N₂/Ar), low temperature (–20°C), and desiccated environments. Monitor decomposition via periodic HPLC .

- Decomposition Products : Hydrolysis generates HCl and sulfonic acids—confirm via pH testing of aged samples .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- PPE Requirements : Acid-resistant gloves, goggles, and lab coats. Conduct reactions in a fume hood due to HCl/SO₂ emission risks .

- First Aid : For skin contact, rinse immediately with water (15+ minutes). Inhalation requires fresh air and medical attention .

- Waste Disposal : Neutralize with cold sodium bicarbonate before disposal as hazardous waste .

Data Contradiction and Validation

Q. How to interpret conflicting literature data on the compound’s solubility in organic solvents?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.